Boc-D-Homoser-Obzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

benzyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |

InChI Key |

YQTGYJUMDNISEP-CYBMUJFWSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Homoser-Obzl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-Butoxycarbonyl-O-benzyl-D-homoserine, commonly referred to as Boc-D-Homoser(OBzl)-OH. This protected amino acid is a valuable building block in synthetic peptide chemistry, particularly in the realm of drug discovery and development.

Core Chemical Properties and Structure

Boc-O-benzyl-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine. It features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a benzyl (Bzl) group on the side-chain hydroxyl group. These protective groups are crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the benzyl group is more stable and is typically removed at the final cleavage step with strong acids like hydrofluoric acid (HF).

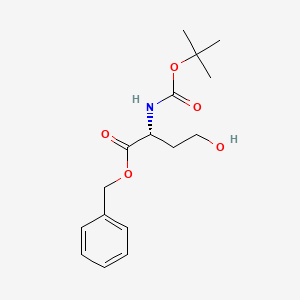

The structure of Boc-O-benzyl-D-homoserine is as follows:

Caption: Chemical structure of Boc-O-benzyl-D-homoserine.

Quantitative Data

A summary of the key physicochemical properties of Boc-O-benzyl-D-homoserine (CAS: 150009-60-2) is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |

| Molecular Weight | 309.36 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 45-57 °C | [1][2] |

| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=2 in 80% EtOH) | [1][2] |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

Experimental Protocols

Synthesis of Boc-O-benzyl-D-homoserine

-

Boc Protection of the Amino Group: D-homoserine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in a mixed solvent system (e.g., 1,4-dioxane and water). The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature. Acidification of the reaction mixture followed by extraction yields N-Boc-D-homoserine.

-

Benzylation of the Side-Chain Hydroxyl Group: The resulting N-Boc-D-homoserine is then reacted with benzyl bromide in the presence of a base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere. Workup involves quenching the reaction, extraction, and purification by chromatography to yield the final product, Boc-O-benzyl-D-homoserine.

Caption: General synthesis workflow for Boc-O-benzyl-D-homoserine.

Incorporation into Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

Boc-O-benzyl-D-homoserine is a key reagent in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[3] The general cycle for incorporating this amino acid into a growing peptide chain on a solid support (e.g., Merrifield resin) is as follows:

-

Resin Preparation: The solid support with the N-terminally protected peptide chain is swelled in a suitable solvent like dichloromethane (DCM).

-

Boc Deprotection: The N-terminal Boc group of the peptide-resin is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%). This exposes a free amino group on the peptide chain.

-

Neutralization: The resin is washed with DCM and then treated with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM to neutralize the trifluoroacetate salt of the amino group.

-

Coupling: The Boc-O-benzyl-D-homoserine is pre-activated with a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU/HOBt) and then added to the neutralized peptide-resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative test such as the Kaiser test.

-

Washing: The resin is thoroughly washed with DCM and other solvents to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Caption: Boc-SPPS cycle for incorporation of Boc-D-Homoser(OBzl)-OH.

Biological Significance and Applications

Homoserine itself is a key intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine.[4] While Boc-O-benzyl-D-homoserine is primarily a synthetic building block, its incorporation into peptides can have significant implications for their biological activity and properties.

The use of D-amino acids, such as D-homoserine, can enhance the metabolic stability of peptides by making them resistant to degradation by proteases. This is a crucial aspect in the development of peptide-based therapeutics. Furthermore, the modification of the side chain with a benzyl group can influence the peptide's conformation and its interaction with biological targets.

Peptides containing homoserine and its derivatives have been utilized in various research areas:

-

Drug Development: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create novel drug candidates with improved efficacy and reduced side effects.[1][2]

-

Enzyme Inhibition Studies: It serves as a tool in probing enzyme mechanisms, particularly within metabolic pathways, which can inform the design of new therapeutic strategies.[1]

-

Material Science: Due to its biocompatibility, it finds applications in the development of advanced materials like hydrogels for drug delivery and tissue engineering.[1]

While specific signaling pathways directly targeted by peptides containing O-benzyl-D-homoserine are not extensively detailed in the reviewed literature, the general applications point towards their use in creating peptides with tailored biological functions for therapeutic intervention. The structural modifications offered by this amino acid analogue provide a means to fine-tune the pharmacological properties of bioactive peptides.

References

A Technical Guide to N-Boc-D-homoserine Benzyl Ester (Boc-D-Homoser-Obzl) and Its Derivatives in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-homoserine benzyl ester (Boc-D-Homoser-Obzl) and its closely related derivatives. These compounds are crucial building blocks in the field of peptide synthesis and are instrumental in the development of novel therapeutics. This document will cover their physicochemical properties, core applications, and provide representative experimental methodologies.

Physicochemical Properties

The derivatives of Boc-D-homoserine are primarily utilized as protected amino acids in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl or Obzl) protecting group on the carboxyl or side-chain hydroxyl/carboxyl functionalities allow for controlled and sequential peptide chain elongation. Below is a summary of the key quantitative data for this compound and its related isomers and derivatives.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| N-Boc-D-homoserine benzyl ester | This compound | 133645-53-1 | C₁₆H₂₃NO₅ | 309.36 | Not specified | Not specified |

| Boc-O-benzyl-D-homoserine | Boc-D-HomoSer(Bzl)-OH | 150009-60-2 | C₁₆H₂₃NO₅ | 309.4 | White to off-white crystalline powder | 45-57 |

| Boc-O-benzyl-D-β-homoserine | Boc-D-β-HomoSer(Bzl)-OH | 718608-08-3 | C₁₆H₂₃NO₅ | 309.36 | White to off-white powder | Not specified |

| Boc-O-benzyl-L-homoserine | Boc-L-HomoSer(Bzl)-OH | 59408-74-1 | C₁₆H₂₃NO₅ | 309.36 | White to off-white crystals | 48-57 |

Data compiled from multiple chemical supplier and database sources.[1][2][3][][5]

Core Applications in Research and Drug Development

The primary application of this compound and its analogs lies in their role as building blocks in the synthesis of peptides and peptidomimetics.[1][3] The strategic use of these protected amino acids is pivotal in drug discovery and development for several reasons:

-

Peptide Synthesis: These compounds are fundamental reagents in Boc-based solid-phase peptide synthesis (SPPS). The Boc group protects the alpha-amino group, allowing for controlled coupling reactions to elongate a peptide chain.[6][7]

-

Drug Development: The unique structure of homoserine derivatives can be incorporated into peptide-based drug candidates to enhance their efficacy, stability, and bioavailability.[1][3][8] Modifications to peptide structures using these non-canonical amino acids can lead to significant improvements in therapeutic properties.[1][3]

-

Enzyme Inhibition Studies: These building blocks are used to synthesize peptide sequences that can act as enzyme inhibitors, which is a key strategy in developing treatments for a variety of diseases.[8]

Experimental Protocols and Methodologies

3.1. General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain during SPPS.

3.2. Representative Protocol for Benzylation of N-Boc-Amino Acids

The following is a representative method for the benzylation of a hydroxyl group, which is a common step in the preparation of protected amino acid building blocks. This protocol is adapted from a general method for preparing benzyl ethers.[9]

Objective: To synthesize a benzyl ether from an alcohol, a reaction compatible with acid-labile Boc and base-labile ester groups.[9]

Materials:

-

N-Boc-protected amino acid with a hydroxyl group (e.g., N-Boc-serine methyl ester)

-

2-Benzyloxypyridine

-

Magnesium oxide (MgO)

-

Methyl triflate (MeOTf)

-

Toluene or Trifluorotoluene

Procedure (Method A: In situ formation of the active reagent): [9]

-

In a reaction vessel, combine the N-Boc-protected amino acid (1.0 equivalent), 2-benzyloxypyridine (2.0 equivalents), and magnesium oxide (2.0 equivalents) in toluene.

-

Cool the mixture to 0 °C.

-

Add methyl triflate (2.0 equivalents) to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 24 hours.

-

After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.

This method is noted for its neutral reaction conditions, which preserves the integrity of both the Boc and ester protecting groups.[9]

Logical Relationship in Drug Discovery

The use of this compound is part of a larger, logical framework in the discovery of new drugs. Organic synthesis is a critical, rate-limiting factor in this process.

As illustrated, medicinal chemists leverage advanced synthesis techniques and building blocks like this compound to create novel molecules designed to interact with specific therapeutic targets. The rapid and efficient synthesis of these compounds is crucial for accelerating the drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Boc-D-Homoserine-O-benzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of Boc-D-Homoser-Obzl

The presence of the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups significantly influences the solubility profile of the D-homoserine scaffold. The lipophilic nature of these groups generally imparts good solubility in a range of common organic solvents, particularly those used in peptide synthesis. Based on the behavior of analogous compounds like Boc-O-benzyl-D-homoserine and other Boc-protected amino acid benzyl esters, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Expected Solubility | Rationale |

| Aprotic Polar | Dimethylformamide (DMF) | Soluble to Freely Soluble | Commonly used as a primary solvent in solid-phase and solution-phase peptide synthesis, known for its ability to dissolve a wide range of protected amino acids. |

| Dimethyl sulfoxide (DMSO) | Soluble to Freely Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds. A related compound, N-butyryl-L-Homoserine lactone, shows a solubility of ~30 mg/mL. | |

| Acetonitrile (ACN) | Soluble | A common solvent in chromatography and synthesis, expected to be a good solvent for this protected amino acid. | |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that is a versatile solvent for many organic reactions. | |

| Chlorinated | Dichloromethane (DCM) | Soluble to Freely Soluble | Widely used in peptide synthesis and purification; its non-polar yet slightly polar character is well-suited for dissolving protected amino acids. |

| Chloroform (CHCl₃) | Soluble | Similar to DCM, it is a good solvent for many organic compounds. | |

| Alcohols | Methanol (MeOH) | Sparingly Soluble to Soluble | The polarity of the hydroxyl group may interact with the polar parts of the molecule, but the overall lipophilicity should allow for some degree of solubility. |

| Ethanol (EtOH) | Sparingly Soluble to Soluble | Similar to methanol, solubility is expected to be moderate. | |

| Esters | Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent commonly used in extraction and chromatography; expected to be a good solvent for this compound. |

| Non-polar | Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the benzyl group, but overall solubility is likely to be limited. |

| Hexanes/Heptane | Insoluble | As a highly non-polar aliphatic hydrocarbon, it is unlikely to dissolve the more polar peptide backbone and protecting groups. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary methods for solubility measurement in drug discovery and development are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation concentration of the most stable crystalline form in a solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is often used in early-stage drug discovery for rapid screening.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add small volumes of the DMSO stock solution to a series of wells in a microtiter plate containing the desired organic solvent. This creates a concentration gradient.

-

Precipitation and Equilibration: The plate is typically shaken for a short period (e.g., 1-2 hours) at a constant temperature. The addition of the DMSO stock to the organic solvent can induce precipitation of the compound if its solubility is exceeded.

-

Analysis: The amount of precipitate is measured turbidimetrically using a plate reader. The kinetic solubility is often defined as the concentration at which a certain level of turbidity is observed. Alternatively, the samples can be filtered to remove the precipitate, and the concentration of the dissolved compound in the filtrate is determined by HPLC-UV or LC-MS.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

Caption: A workflow for determining the solubility of a chemical compound.

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Homoser-Obzl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-O-benzyl-D-homoserine (Boc-D-Homoser-Obzl), a valuable amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This document details the experimental protocols, purification strategies, and expected analytical data for this compound.

Introduction

This compound is a crucial building block in the synthesis of complex peptides and other pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) protecting group on the carboxylic acid allow for selective reactions at other functional groups. The D-configuration of the chiral center is often essential for the biological activity of the final product, making stereochemically pure starting materials like this compound highly valuable.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its proper handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |

| Molecular Weight | 309.36 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 150009-60-2 | [3] |

| Purity (typical) | ≥98% (HPLC) | [4] |

| Melting Point | Not available (L-isomer: 48-57 °C) | [] |

| Boiling Point | ~480.5 °C (Predicted) | [3] |

| Density | ~1.154 g/cm³ (Predicted) | [3] |

| Optical Rotation [α]D²⁰ | -21 ± 2º (c=1 in MeOH) | [4] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [3] |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from D-Homoserine. The first step involves the protection of the amino group with a Boc group, followed by the esterification of the carboxylic acid with a benzyl group.

Synthesis Pathway

Caption: Synthesis pathway of this compound from D-Homoserine.

Experimental Protocol: Boc Protection of D-Homoserine

Materials:

-

D-Homoserine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or Citric acid solution

Procedure:

-

Dissolve D-Homoserine in an aqueous solution of a suitable base (e.g., 1M NaOH) or a mixture of an organic solvent (e.g., dioxane, THF) and water with a base like triethylamine.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with a nonpolar solvent like hexane or ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or 10% citric acid).

-

Extract the product, Boc-D-Homoserine, with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product is often an oil or a white solid.

Experimental Protocol: Benzyl Esterification of Boc-D-Homoserine

Materials:

-

Boc-D-Homoserine

-

Benzyl bromide (BnBr)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-D-Homoserine in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a base, such as cesium carbonate or potassium carbonate, to the solution.

-

Add benzyl bromide dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the inorganic salts and DMF.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification is a critical step to ensure the high purity of the final product, which is essential for its use in peptide synthesis and other sensitive applications. A combination of column chromatography and recrystallization is typically employed.

Purification Workflow

Caption: General workflow for the purification of this compound.

Purification Protocol

Column Chromatography:

-

Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization:

-

Dissolve the product obtained from column chromatography in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of a polar and a nonpolar solvent, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity. A typical mobile phase would be a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Optical Rotation: To confirm the stereochemical integrity of the D-enantiomer.[4]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The successful execution of these protocols will yield a high-purity product suitable for demanding applications in research and development within the pharmaceutical and biotechnology sectors. Adherence to standard laboratory safety practices is essential throughout all procedures.

References

The Pivotal Role of Boc-D-Homoserine Benzyl Ester in Modern Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral building blocks, derived from the "chiral pool," serve as invaluable starting materials for the synthesis of complex molecular architectures. Among these, N-Boc-O-benzyl-D-homoserine (Boc-D-Homoser-Obzl), a protected derivative of the non-proteinogenic amino acid D-homoserine, has emerged as a versatile and powerful tool in asymmetric synthesis. This technical guide provides a comprehensive overview of the role of this compound, detailing its application in the stereoselective synthesis of key structural motifs, supported by experimental data and procedural insights.

Core Applications in Asymmetric Synthesis

This compound offers a unique combination of functionalities: a stereodefined center at the α-carbon, a protected amine (Boc), a protected carboxylic acid (benzyl ester), and a modifiable side chain. This arrangement allows for a variety of stereocontrolled transformations, making it a valuable precursor for the synthesis of:

-

Chiral Heterocycles: The inherent chirality of this compound can be effectively transferred to cyclic systems, leading to the formation of enantiomerically enriched pyrrolidines, piperidines, and morpholines. These heterocyclic scaffolds are prevalent in a vast array of biologically active compounds.

-

Unnatural Amino Acids: The homoserine side chain provides a handle for elaboration into more complex and novel amino acid structures. These unnatural amino acids are crucial for the development of peptidomimetics and for probing biological processes.

-

Chiral Lactones: Intramolecular cyclization of homoserine derivatives is a well-established strategy for the synthesis of chiral γ-butyrolactones, a structural motif present in numerous natural products and signaling molecules.

Key Synthetic Transformations and Experimental Data

The utility of this compound in asymmetric synthesis is predicated on a series of key chemical transformations that proceed with high stereocontrol. The following sections detail these transformations, supported by representative quantitative data.

Reduction to the Chiral Aldehyde (N-Boc-D-homoserinal Benzyl Ester)

A pivotal step in many synthetic routes involving this compound is the selective reduction of the benzyl ester to the corresponding aldehyde. This transformation provides a key electrophilic intermediate for subsequent carbon-carbon bond-forming reactions.

Table 1: Representative Conditions for the Reduction of this compound

| Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 | >90 | Not Applicable |

| Lithium tri-tert-butoxyaluminohydride | THF | -78 to 0 | 85-95 | Not Applicable |

Experimental Protocol: DIBAL-H Reduction of this compound

-

A solution of this compound (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of DIBAL-H (1.1 eq, typically 1.0 M in hexanes or toluene) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-Boc-D-homoserinal benzyl ester, which is often used in the next step without further purification.

Diastereoselective Additions to N-Boc-D-homoserinal

The aldehyde derived from this compound is a versatile intermediate for the diastereoselective addition of various nucleophiles, allowing for the construction of new stereocenters with a high degree of control. The stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the nucleophile and Lewis acid used.

Table 2: Diastereoselective Additions to N-Boc-D-homoserinal

| Nucleophile | Lewis Acid/Conditions | Product Type | Diastereomeric Ratio (syn:anti) |

| Allyltrimethylsilane | TiCl4 | Homoallylic alcohol | >95:5 (syn) |

| Grignard Reagents | MgBr2·OEt2 | Secondary alcohol | 85:15 to >95:5 (syn) |

| Reformatsky Reagent | Zn, BrCH2CO2Et | β-Hydroxy ester | 90:10 (syn) |

Experimental Protocol: Diastereoselective Allylation

-

To a stirred solution of the crude N-Boc-D-homoserinal (1.0 eq) in anhydrous dichloromethane at -78 °C is added a Lewis acid such as titanium tetrachloride (1.1 eq).

-

After stirring for 15-30 minutes, allyltrimethylsilane (1.2 eq) is added dropwise.

-

The reaction is stirred at -78 °C until TLC analysis indicates the consumption of the starting aldehyde.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The diastereomeric ratio of the resulting homoallylic alcohol is determined by NMR spectroscopy or chiral HPLC analysis after purification by column chromatography.

Stereoselective Synthesis of Chiral Heterocycles

The functional groups of this compound can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of valuable chiral heterocycles. For instance, reductive amination of the aldehyde derived from this compound, followed by cyclization, can yield substituted piperidines. Alternatively, modification of the side chain and subsequent cyclization can lead to the formation of pyrrolidines and morpholines.

Table 3: Synthesis of Chiral Heterocycles from this compound Derivatives

| Target Heterocycle | Key Transformation(s) | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) |

| Substituted Piperidine | Reductive amination followed by intramolecular cyclization | >95% de |

| Substituted Pyrrolidine | Mesylation of the side-chain alcohol and intramolecular displacement | >98% ee |

Experimental Protocol: Synthesis of a Chiral N-Boc-Piperidine Derivative

-

The aldehyde derived from this compound is subjected to a reductive amination reaction with a primary amine (e.g., benzylamine) and a reducing agent (e.g., sodium triacetoxyborohydride).

-

The resulting secondary amine is isolated and then treated with a base (e.g., potassium carbonate) in a suitable solvent (e.g., methanol) to promote intramolecular cyclization via displacement of a leaving group introduced on the side chain (e.g., a tosylate or mesylate).

-

The protected piperidine derivative is purified by column chromatography.

-

The stereochemical purity is assessed by chiral HPLC or by conversion to a known compound.

Conclusion

This compound stands as a testament to the power of chiral pool synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the asymmetric synthesis of a diverse range of valuable molecules. The ability to predictably control the formation of new stereocenters through key transformations such as reduction, diastereoselective addition, and stereoselective cyclization underscores its importance for researchers, scientists, and drug development professionals. As the demand for enantiomerically pure compounds continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis and pharmaceutical innovation.

In-Depth Technical Guide: Material Safety Data Sheet for Boc-D-Homoser-Obzl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Boc-D-Homoserine(OBzl), a key building block in peptide synthesis and pharmaceutical research. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this exact compound, this guide synthesizes available data from suppliers and information from the MSDS of closely related compounds to provide a thorough safety profile.

Chemical Identification and Properties

Boc-D-Homoser-Obzl, also known as Boc-O-benzyl-D-homoserine, is an amino acid derivative used in the development of bioactive peptides and pharmaceuticals.[1] Its structure includes a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthesis.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound / Boc-O-benzyl-D-homoserine | BOC-L-BETA-HOMOSERINE(OBZL) |

| Synonyms | Boc-D-HomoSer(Bzl)-OH | Boc-L-HomoSer(Bzl)-OH |

| CAS Number | 150009-60-2[1] | 59408-74-1 |

| Molecular Formula | C16H23NO5[1] | C16H23NO5 |

| Molecular Weight | 309.4 g/mol [1] | 309.36 g/mol [2] |

| Appearance | White to off-white crystalline powder[1] | - |

| Melting Point | 45-57 °C[1] | - |

| Optical Rotation | [a]D20 = +15 ± 2º (C=2, in 80% EtOH)[1] | - |

| Purity | ≥ 99% (HPLC)[1] | - |

| Storage Conditions | Store at 0-8 °C[1] | - |

| Vapour Pressure | - | 4.85E-10mmHg at 25°C[2] |

| Density | - | 1.154g/cm3[2] |

Hazard Identification and Safety Information

Table 2: Hazard Identification for Related Compounds

| Hazard Statement | Classification (for N-Boc-D-homoserine benzyl ester) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P305+P351+P338, P302+P352 |

Note: The hazard information above is for a related compound and should be used as a precautionary guide.

A safety data sheet for the related compound BOC-L-BETA-HOMOSERINE(OBZL) indicates no data is available for most toxicological endpoints, including acute toxicity, skin corrosion/irritation, and carcinogenicity.[2]

Experimental Protocols and Handling

Given the likely non-hazardous nature of this compound, standard laboratory handling procedures for chemical powders should be followed.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, based on guidelines for similar compounds:

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Not generally required. Use a dust mask or respirator if dust is generated. |

Handling and Storage

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[2] Wash hands thoroughly after handling.

-

Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is between 0-8°C.[1]

First Aid Measures

The following first aid measures are based on general procedures for related, non-hazardous chemical powders:

-

If Inhaled: Move the person into fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: No special environmental precautions are required.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Visualized Workflows and Relationships

To further clarify the safety procedures and the relationship of the available data, the following diagrams are provided.

Caption: General laboratory workflow for handling chemical powders.

Caption: Logical relationship of available safety data for this compound.

References

Stereochemistry of Boc-D-Homoserine-OBzl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of N-α-tert-Butoxycarbonyl-D-homoserine O-benzyl ester (Boc-D-Homoser-OBzl), a valuable chiral building block in synthetic chemistry. The precise stereochemical configuration of this compound is critical for its application in the synthesis of peptides and other pharmacologically active molecules, where biological activity is often highly dependent on the three-dimensional arrangement of atoms. This guide details the physicochemical and stereochemical properties of this compound, provides experimental protocols for the determination of its stereochemical purity, and illustrates its role in synthetic workflows.

Core Physicochemical and Stereochemical Data

The enantiomeric purity and specific optical rotation are key parameters that define the stereochemical identity of this compound. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Name | N-α-tert-Butoxycarbonyl-O-benzyl-D-homoserine | |

| CAS Number | 150009-60-2 | |

| Molecular Formula | C₁₆H₂₃NO₅ | |

| Molecular Weight | 309.36 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 45-57 °C | |

| Purity (HPLC) | ≥ 99% | |

| Specific Optical Rotation ([α]²⁰/D) | +15 ± 2° (c=2 in 80% EtOH) |

Experimental Protocols for Stereochemical Analysis

The determination of the stereochemical integrity of this compound relies on established analytical techniques. Below are detailed methodologies for polarimetry and chiral High-Performance Liquid Chromatography (HPLC).

Polarimetry for Specific Rotation Measurement

Objective: To measure the specific optical rotation of this compound, which is a fundamental property of a chiral compound and is indicative of its enantiomeric purity.

Materials and Equipment:

-

Polarimeter (Sodium D-line, 589 nm)

-

Volumetric flask (10 mL, Class A)

-

Analytical balance

-

Polarimeter cell (1 dm path length)

-

This compound sample

-

80% Ethanol (EtOH) in deionized water (v/v)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 200 mg of this compound using an analytical balance.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in 80% ethanol and fill the flask to the mark.

-

Ensure the solution is homogeneous by gentle mixing.

-

-

Blank Measurement:

-

Fill the polarimeter cell with the 80% ethanol solvent (blank).

-

Place the cell in the polarimeter and zero the instrument according to the manufacturer's instructions.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill it, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and record the observed optical rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

-

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of this compound by separating the D- and L-enantiomers. The following is a representative method adapted from the analysis of the closely related compound, N-(tert-Butoxycarbonyl)-O-benzyl-serine, and is expected to be effective for this compound.[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Ristocetin A bonded stationary phase.[1]

-

Mobile Phase: A polar-organic mobile phase is typically effective. For N-(tert-Butoxycarbonyl)-O-benzyl-serine, a mobile phase of methanol with 0.1% triethylammonium acetate (TEAA) has been used.[1] Optimization for this compound may be required.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Temperature: Ambient

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a solution of the racemic mixture (if available) to determine the retention times of both enantiomers.

-

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

-

Data Analysis:

-

Identify the peaks corresponding to the D- and L-enantiomers based on the chromatogram of the racemic mixture.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] × 100

-

Role in Synthetic Workflows and Drug Discovery

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl protection strategy. Its defined stereochemistry is essential for the synthesis of peptides with specific biological activities.

References

Methodological & Application

Application Notes and Protocols: Coupling of Boc-D-Homoser(Bzl)-OH to Solid-Phase Resins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent attachment of Boc-D-Homoser(Bzl)-OH to various solid-phase synthesis resins. The selection of the appropriate resin and coupling strategy is critical for the successful solid-phase synthesis of peptides containing D-Homoserine derivatives. These protocols are designed to offer clear, step-by-step instructions and quantifiable data to ensure reproducibility and high coupling efficiency.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry.[1][2][3] The initial step, the attachment of the C-terminal amino acid to an insoluble resin support, is a critical determinant of the overall success of the synthesis.[4] This document focuses on the coupling of N-α-Boc-protected, side-chain-benzyl-protected D-Homoserine (Boc-D-Homoser(Bzl)-OH) to three commonly used resins: Merrifield, Wang, and 2-Chlorotrityl Chloride (2-CTC) resin.

The Boc/Bzl protection strategy is a classical approach in SPPS, where the N-α-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin require stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[1][5][6][7]

Materials and Reagents

-

Boc-D-Homoser(Bzl)-OH

-

Merrifield resin (chloromethylpolystyrene), 100-200 mesh, 1% DVB

-

Wang resin (p-alkoxybenzyl alcohol resin), 100-200 mesh

-

2-Chlorotrityl chloride resin, 100-200 mesh

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium fluoride (KF), anhydrous

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Dioxane

-

Acetic anhydride

-

Pyridine

-

Piperidine

-

Kaiser Test Kit

Resin Selection and Coupling Strategies

The choice of resin depends on the desired C-terminal functionality of the final peptide (acid or amide) and the desired cleavage conditions.

-

Merrifield Resin: Yields a C-terminal carboxylic acid upon cleavage with strong acids like HF or TFMSA. The linkage is a benzyl ester.[6]

-

Wang Resin: Also yields a C-terminal carboxylic acid. The p-alkoxybenzyl ester linkage is more acid-labile than the Merrifield linker and can be cleaved with moderate concentrations of TFA.[7][8]

-

2-Chlorotrityl Chloride (2-CTC) Resin: Provides a very acid-sensitive linkage, allowing for the cleavage of the peptide with very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups. This resin is ideal for the synthesis of protected peptide fragments.[9][10]

Experimental Protocols

Coupling of Boc-D-Homoser(Bzl)-OH to Merrifield Resin

Two common methods for coupling to Merrifield resin are the Cesium Salt Method and the Potassium Fluoride Method.

4.1.1. Cesium Salt Method

This method, developed by Gisin, is a widely used and reliable procedure for minimizing racemization.[6]

Experimental Protocol:

-

Cesium Salt Preparation:

-

Dissolve Boc-D-Homoser(Bzl)-OH (1.0 eq.) in ethanol (2 mL/mmol) and add water (0.5 mL/mmol).

-

Titrate the solution to pH 7.0 with a 2 M aqueous solution of Cesium Carbonate (Cs₂CO₃).[11]

-

Evaporate the solution to dryness under reduced pressure.

-

Co-evaporate the residue with dioxane or DMF twice to ensure complete removal of water.[11]

-

-

Resin Swelling:

-

Swell the Merrifield resin (1.0 eq., based on substitution) in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel.

-

-

Coupling Reaction:

-

Washing:

-

Filter the resin and wash sequentially with:

-

DMF (3 times)

-

50% (v/v) aqueous DMF (3 times)

-

DMF (3 times)

-

DCM (3 times)

-

Methanol (3 times)

-

-

-

Drying:

-

Dry the resin in vacuo to a constant weight.

-

4.1.2. Potassium Fluoride Method

An alternative method utilizing anhydrous potassium fluoride.

Experimental Protocol:

-

Resin Swelling:

-

Swell the Merrifield resin (1.0 eq.) in DMF (6 mL/g resin) in a reaction vessel.

-

-

Coupling Reaction:

-

Washing and Drying:

-

Follow the same washing and drying procedure as described in the Cesium Salt Method (Section 4.1.1, steps 4 and 5).

-

Quantitative Data Summary for Merrifield Resin Coupling

| Parameter | Cesium Salt Method | Potassium Fluoride Method |

| Boc-D-Homoser(Bzl)-OH (eq.) | 1.2 | 1.5 |

| Coupling Agent (eq.) | N/A (pre-formed salt) | KF (3.0) |

| Solvent | DMF | DMF |

| Temperature | 50°C | 50°C |

| Reaction Time | 12-24 hours | 24 hours |

| Catalyst (optional) | KI (0.1 eq.) | N/A |

Coupling of Boc-D-Homoser(Bzl)-OH to Wang Resin

The esterification to hydroxymethyl-functionalized resins like Wang resin is commonly achieved using a carbodiimide activating agent with the addition of HOBt to suppress racemization and DMAP as a catalyst.[8]

Experimental Protocol:

-

Resin Swelling:

-

Activation of Amino Acid:

-

Coupling Reaction:

-

Add the activated amino acid solution to the swollen resin.

-

Add DIC (1.0 eq. relative to the amino acid).[8]

-

In a separate flask, dissolve DMAP (0.1 eq. relative to the resin) in a minimal amount of DMF and add it to the reaction mixture.[8][13]

-

Agitate the mixture with a mechanical shaker for 2-12 hours at room temperature.[8][13]

-

-

Capping of Unreacted Hydroxyl Groups:

-

Washing and Drying:

-

Filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Dry the resin in vacuo to a constant weight.

-

Quantitative Data Summary for Wang Resin Coupling

| Parameter | DIC/HOBt/DMAP Method |

| Boc-D-Homoser(Bzl)-OH (eq.) | 1.5 - 2.5 |

| Activating Agent (eq.) | DIC (1.5 - 2.5) |

| Additive (eq.) | HOBt (1.5 - 2.5) |

| Catalyst (eq.) | DMAP (0.1) |

| Solvent | DCM/DMF |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours |

Coupling of Boc-D-Homoser(Bzl)-OH to 2-Chlorotrityl Chloride (2-CTC) Resin

The attachment to 2-CTC resin proceeds via an Sɴ1 mechanism and is performed in the presence of a hindered base like DIPEA to neutralize the HCl generated during the reaction.[9]

Experimental Protocol:

-

Resin Swelling:

-

Coupling Reaction:

-

Dissolve Boc-D-Homoser(Bzl)-OH (1.0-1.5 eq. relative to resin substitution) in DCM. If solubility is an issue, a minimal amount of DMF can be added.[12][13]

-

Add the amino acid solution to the swollen resin.

-

Add DIPEA (2.0-4.0 eq. relative to the amino acid) portion-wise. For example, add 1.0 equivalent and agitate for 5 minutes, then add the remaining equivalents.[12][13]

-

Agitate the mixture vigorously for 30-120 minutes at room temperature.[12]

-

-

Capping of Unreacted Chloro Groups:

-

To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.

-

-

Washing and Drying:

-

Filter the resin and wash sequentially with DCM (3 times), DMF (2 times), and DCM (3 times).

-

Dry the resin in vacuo to a constant weight.

-

Quantitative Data Summary for 2-CTC Resin Coupling

| Parameter | DIPEA Method |

| Boc-D-Homoser(Bzl)-OH (eq.) | 1.0 - 1.5 |

| Base (eq.) | DIPEA (2.0 - 4.0) |

| Solvent | DCM (with minimal DMF if needed) |

| Temperature | Room Temperature |

| Reaction Time | 30-120 minutes |

Determination of Resin Loading

The substitution level (loading) of the resin after coupling can be determined by various methods, most commonly by spectrophotometric analysis of the Fmoc group after its cleavage if an Fmoc-protected amino acid was used for a test coupling. For Boc-protected amino acids, a common method is to cleave the Boc group and perform a quantitative ninhydrin (Kaiser) test or a picric acid test. Alternatively, the weight gain of the resin can provide an estimate of the loading.

Visualized Workflows

The following diagrams illustrate the general workflows for coupling Boc-D-Homoser(Bzl)-OH to the different resin types.

Caption: Workflow for coupling to Merrifield Resin via the Cesium Salt Method.

Caption: Workflow for coupling to Wang Resin using DIC/HOBt/DMAP activation.

Caption: Workflow for coupling to 2-Chlorotrityl Chloride Resin using DIPEA.

Logical Relationship of Coupling Components

The following diagram illustrates the logical relationship between the key components in a typical coupling reaction.

Caption: Logical relationship of components in a solid-phase coupling reaction.

References

- 1. peptide.com [peptide.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. peptideweb.com [peptideweb.com]

Application Notes and Protocols: Deprotection of Boc-D-Homoser-OBzl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-D-Homoser-OBzl to yield D-Homoserine-OBzl as either the trifluoroacetate (TFA) or hydrochloride (HCl) salt. The benzyl ester (OBzl) remains stable under these acidic conditions.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2] Its widespread use is due to its stability under various reaction conditions and its facile removal under acidic conditions. The deprotection of this compound is a critical step in the synthesis of various peptides and pharmaceutical intermediates. This document outlines two standard and reliable methods for this transformation: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrogen chloride (HCl) in dioxane.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of this compound using the described protocols. Please note that actual yields and reaction times may vary depending on the specific reaction scale and conditions.

| Method | Reagent | Solvent | Typical Reaction Time | Typical Yield | Product Form |

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 - 2 hours | >95% | TFA Salt |

| 2 | 4M Hydrochloric Acid (HCl) in Dioxane | Dioxane | 30 - 60 minutes | >95% | HCl Salt |

Reaction Mechanism and Workflow

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The initial step involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.

Below are diagrams illustrating the general reaction mechanism and the experimental workflow for the deprotection process.

Caption: General mechanism of acid-catalyzed Boc deprotection.

Caption: Experimental workflow for Boc deprotection.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol yields the trifluoroacetate salt of D-Homoserine-OBzl.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.

-

To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

The resulting residue is the D-Homoserine-OBzl TFA salt, which can be used directly in the next step or further purified if necessary. For removal of residual TFA, the product can be co-evaporated with toluene or isopropanol.[3]

Method 2: Deprotection using 4M Hydrochloric Acid (HCl) in Dioxane

This protocol yields the hydrochloride salt of D-Homoserine-OBzl, which often precipitates as a solid.[3]

Materials:

-

This compound

-

4M HCl in Dioxane

-

Dioxane, anhydrous (optional, for dilution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Diethyl ether, anhydrous

-

Filtration apparatus

Procedure:

-

Place this compound (1 equivalent) in a round-bottom flask.

-

Add a solution of 4M HCl in dioxane (10-20 equivalents of HCl) to the starting material. If desired, anhydrous dioxane can be added to achieve a suitable concentration (e.g., 0.1-0.2 M).

-

Stir the mixture at room temperature for 30-60 minutes. In many cases, the hydrochloride salt will precipitate out of the solution.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. The reaction is typically complete within 30 minutes.[4]

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

To facilitate the precipitation of the product, anhydrous diethyl ether can be added to the reaction mixture or the resulting residue.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield D-Homoserine-OBzl HCl salt.

Safety Precautions

-

Both TFA and concentrated HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DCM is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated area.

-

Dioxane is a flammable liquid and can form explosive peroxides. Use with caution and ensure it is free of peroxides before use.

References

Application Notes and Protocols: Cleavage of the Benzyl Group from Boc-D-Homoser-Obzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (Bzl) group is a widely utilized protecting group for carboxylic acids and hydroxyl functionalities in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a broad range of reaction conditions and its facile removal by catalytic hydrogenation make it an invaluable tool. This document provides detailed application notes and protocols for the cleavage of the O-benzyl group from N-Boc-protected D-homoserine benzyl ester (Boc-D-Homoser-Obzl), yielding Boc-D-Homoserine. The protocols described are based on established methods for the deprotection of structurally related amino acid derivatives and are intended to serve as a comprehensive guide for researchers.

Overview of Debenzylation Methods

The primary method for the removal of a benzyl ether is palladium-catalyzed hydrogenolysis. This can be achieved through two main approaches:

-

Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) as the hydrogen source in the presence of a palladium catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C).

-

Catalytic Transfer Hydrogenation (CTH): This method avoids the need for handling flammable hydrogen gas by using a hydrogen donor molecule in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[1][2] CTH often offers faster reaction times and can be more convenient for small-scale laboratory preparations.[2]

Experimental Protocols

The following protocols are provided as a starting point for the debenzylation of this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and catalyst loading) may be necessary to achieve optimal results for specific applications.

Protocol 1: Catalytic Hydrogenation with Pd/C and H₂

This protocol is a standard and highly effective method for benzyl group cleavage.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Seal the flask and purge the system with an inert gas (N₂ or Ar).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude Boc-D-Homoserine.

-

Purify the product as necessary, typically by recrystallization or silica gel chromatography.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Add ammonium formate (3-5 eq) to the suspension.

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by an appropriate workup to remove excess ammonium formate salts (e.g., partitioning between an organic solvent and water) followed by recrystallization or silica gel chromatography.

Protocol 3: Catalytic Transfer Hydrogenation (CTH) with Formic Acid

Formic acid is another effective hydrogen donor for CTH.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Formic acid (HCOOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Slowly add formic acid (2-5 eq) to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Remove the solvent and residual formic acid under reduced pressure. An azeotropic distillation with toluene may be necessary to completely remove formic acid.

-

Purify the crude product as required.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the debenzylation of substrates structurally similar to this compound. These values can serve as a benchmark for optimizing the deprotection of the target molecule.

| Substrate | Method | Catalyst | Hydrogen Donor/Pressure | Solvent | Time | Yield (%) | Reference |

| Boc-Asp(OBzl)-OH | Catalytic Hydrogenation | 5% Pd/C | H₂ (1 atm) | EtOH | 4 h | Not specified | [3] |

| Z-Amino Acids | CTH | 10% Pd/C | HCOOH | MeOH | minutes | 89-95 | [2] |

| Boc-Ala-Ser(Bzl)-Tyr-OMe | CTH | 10% Pd/C | HCOOH | MeOH | 120 min | 88 | [2] |

| N-Boc, N-Bn protected 2-aminopyridinomethylpyrrolidine derivatives | Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH | 14 h | 87-90 |

Potential Side Reactions and Considerations

-

Lactonization: Homoserine derivatives are known to have the potential to form a γ-butyrolactone ring, especially under acidic or basic conditions. While the hydrogenolysis conditions are generally mild and neutral, the presence of acidic byproducts or subsequent workup conditions could potentially facilitate this intramolecular cyclization. Careful control of pH during workup and purification is recommended.

-

Catalyst Poisoning: Impurities in the substrate or solvents, particularly sulfur-containing compounds, can poison the palladium catalyst, leading to incomplete reactions.[4] Using high-purity starting materials and solvents is crucial.

-

Over-reduction: While less common for benzyl ethers, other functional groups in the molecule could be susceptible to reduction under hydrogenation conditions. It is important to consider the compatibility of all functional groups present in the substrate.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

Caption: General workflow for the catalytic hydrogenation of this compound.

Mechanism of Palladium-Catalyzed O-Debenzylation

Caption: Simplified mechanism of O-debenzylation via catalytic hydrogenolysis.

References

Application Notes and Protocols for the Use of Boc-D-Homoser-Obzl in the Synthesis of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Boc-D-Homoser-Obzl, a protected form of D-homoserine, is a valuable building block for the synthesis of bioactive peptides with improved stability, receptor affinity, and pharmacokinetic profiles. The D-configuration of the alpha-carbon provides resistance to enzymatic degradation by proteases, while the homoserine side chain offers opportunities for further modification or can mimic other amino acid residues. This document provides detailed application notes and protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS).

This compound is a versatile building block used in the synthesis of bioactive peptides, contributing to enhanced stability and biological activity.[1] Its Boc (tert-butyloxycarbonyl) protecting group ensures stability during the synthesis process.[1] The D-amino acid configuration is known to increase resistance to enzymatic degradation, a crucial factor in drug development.

Key Applications of this compound in Bioactive Peptide Synthesis

The unique structural features of D-homoserine make it a valuable component in the design of novel peptide-based therapeutics. Its incorporation can lead to peptides with a variety of biological activities.

Enhancing Enzymatic Stability

Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The introduction of D-amino acids, such as D-homoserine, into the peptide backbone significantly increases resistance to proteolysis, leading to a longer plasma half-life and improved bioavailability.

Modulating Peptide Conformation and Activity

The stereochemistry of amino acid residues plays a critical role in defining the secondary and tertiary structure of a peptide, which in turn dictates its interaction with biological targets. Incorporating D-homoserine can induce specific conformational changes that may lead to enhanced binding affinity for receptors or enzymes. This can result in increased potency and selectivity of the bioactive peptide.

Applications in Antimicrobial and Anticancer Peptides

The development of antimicrobial and anticancer peptides is a promising area of research. The incorporation of D-amino acids has been shown to enhance the efficacy of these peptides. While specific examples detailing the use of this compound in these applications are still emerging in publicly available literature, the principles of D-amino acid incorporation suggest its potential in developing more robust and effective antimicrobial and anticancer peptide candidates.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃NO₅ | [1] |

| Molecular Weight | 309.36 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 45-57 °C | [1] |

| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=2 in 80% EtOH) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS). The specific conditions may require optimization based on the peptide sequence and the scale of the synthesis.

Materials and Reagents

-

This compound

-

Boc-protected amino acids

-

Merrifield resin or other suitable resin for Boc-SPPS

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt) or other additives

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Piperidine (for Fmoc-SPPS comparison if needed)

-

Cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)

-

Diethyl ether

-

HPLC grade solvents for purification

Protocol 1: Manual Boc-SPPS for Incorporation of this compound

This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support.

1. Resin Swelling and Preparation:

- Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

- Wash the resin with DMF (3x) and DCM (3x).

2. Boc Deprotection:

- Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

- Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

3. Neutralization:

- Neutralize the resin with a 10% solution of DIPEA in DMF for 2 x 2 minutes.

- Wash the resin with DMF (3x) and DCM (3x).

4. Coupling of this compound:

- Dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 eq.) in DMF.

- Add DIC (3 eq.) to the solution and pre-activate for 10 minutes.

- Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

- Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

5. Capping (Optional):

- If the coupling is incomplete after repeated attempts, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Washing:

- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

7. Repeat Cycles:

- Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

8. Cleavage and Deprotection:

- Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Obzl group from homoserine).

- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

9. Purification and Analysis:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Visualizing the Workflow

Diagram: General Workflow for Boc-SPPS

Caption: General workflow for the incorporation of this compound using Boc-SPPS.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by D-homoserine-containing peptides are a subject of ongoing research, the incorporation of D-amino acids is a known strategy to enhance the interaction of peptides with their targets. For instance, in the context of antimicrobial peptides, the increased stability and altered conformation can lead to more effective disruption of bacterial membranes or inhibition of intracellular processes.

Diagram: Rationale for Using D-Amino Acids in Bioactive Peptides

Caption: Logical relationships illustrating the benefits of D-amino acid incorporation.

Conclusion

This compound is a valuable reagent for the synthesis of bioactive peptides with enhanced therapeutic potential. Its use in solid-phase peptide synthesis, following established Boc chemistry protocols, allows for the creation of novel peptide analogs with increased stability and potentially improved biological activity. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development to effectively utilize this promising building block in their synthetic strategies. Further research into specific D-homoserine-containing peptides and their mechanisms of action will continue to expand the applications of this versatile amino acid derivative.